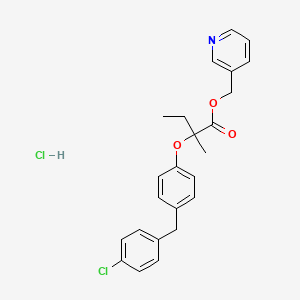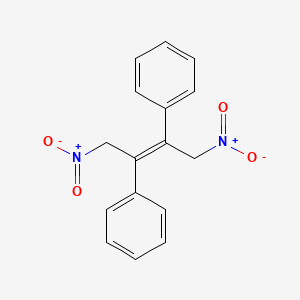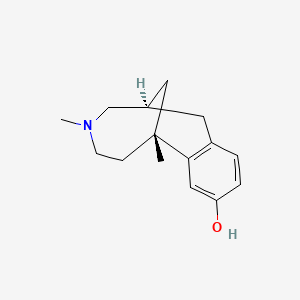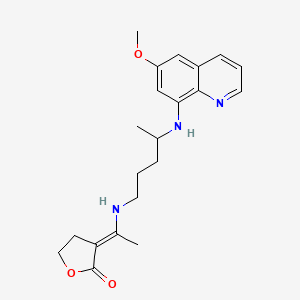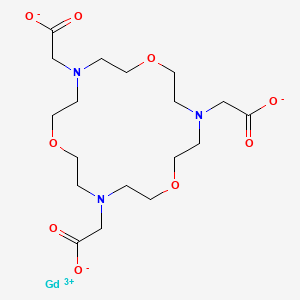![molecular formula C21H23N5O5 B1227938 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel triazole derivatives, including compounds structurally related to the specified chemical, showing significant antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, indicating potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Some derivatives of the triazole class, closely related to the specified chemical, have been synthesized and evaluated for anticancer activity. These compounds were tested against a panel of 60 cell lines from various cancer types, showing promise as novel anticancer agents (Bekircan et al., 2008).
Antibacterial and Lipoxygenase Inhibition
Studies on sulfonamides bearing a 1,4-benzodioxin ring, similar in structure to the specified chemical, have shown notable antibacterial potential and lipoxygenase inhibition. These findings suggest potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Anti-inflammatory Activity
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally akin to the specified compound, have been synthesized and shown to exhibit anti-inflammatory activity. This indicates the potential for these compounds in treating inflammation-related disorders (Labanauskas et al., 2001).
Antimicrobial Activity Evaluation
Some new 1,2,4-triazol-3-one derivatives, structurally related to the specified compound, have shown good antimicrobial activity. These compounds have potential applications in treating infections caused by various microorganisms (Fandaklı et al., 2012).
Cytotoxicity and Immunocompetent Cells
Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, closely related to the specified chemical, has revealed significant cytotoxicity in vitro against immunocompetent cells. This suggests potential applications in immune system-related therapies (Mavrova et al., 2009).
properties
Product Name |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide |
|---|---|
Molecular Formula |
C21H23N5O5 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H23N5O5/c1-28-15-5-3-13(11-17(15)29-2)7-8-23-21(27)19-20(22)26(25-24-19)14-4-6-16-18(12-14)31-10-9-30-16/h3-6,11-12H,7-10,22H2,1-2H3,(H,23,27) |
InChI Key |
GFTDUGFNPKHYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1227857.png)
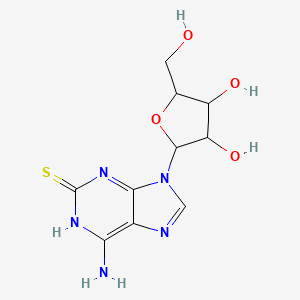
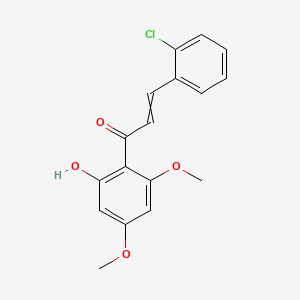
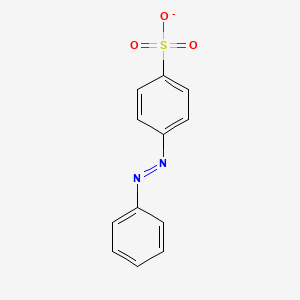
![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)
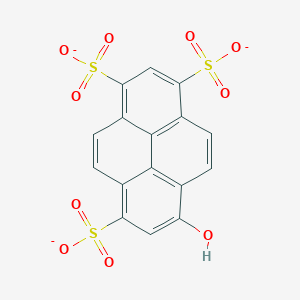
![2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1227864.png)
![N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)
